1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, also known as TH287, is a small molecule inhibitor that has shown promising results in scientific research for cancer treatment. It was first synthesized in 2011 by scientists at the University of Texas Southwestern Medical Center.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activities
Research has highlighted the synthesis of novel heterocyclic compounds, including sulfonamides, for their potential antibacterial and antimicrobial applications. These studies show that the incorporation of sulfonamide moieties can lead to compounds with significant antibacterial properties against various bacterial strains. For instance, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities in some of the compounds tested (Azab, Youssef, & El‐Bordany, 2013). Additionally, El‐Emary et al. (2002) explored the antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, further underscoring the potential of sulfonamide derivatives in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have also been investigated for their anticancer and radiosensitizing efficacy. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives, finding several compounds that exhibited higher anticancer activity than doxorubicin against the human tumor liver cell line HEPG-2. Some of these compounds also showed potential as radiosensitizers, enhancing the cell-killing effect of γ-radiation (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Development of Hybrid Compounds
The development of sulfonamide hybrids has been a focal point for enhancing the pharmacological profile of sulfonamides. Ghomashi et al. (2022) reviewed the synthesis and biological activity of two-component sulfonamide hybrids, revealing their broad therapeutic applications, including antibacterial, antitumor, and anti-neuropathic pain activities. This underscores the versatility of sulfonamide-based compounds in the development of new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antioxidant Activity
The exploration of sulfonamide derivatives for their antioxidant properties is another area of interest. Aziz et al. (2021) designed and synthesized 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to investigate their potential as antioxidants. The findings revealed that some derivatives exhibited significant antioxidant activity, suggesting their potential in medicinal chemistry for the development of antioxidant agents (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Propriétés
IUPAC Name |
1-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-5-15-13(7-11)14-3-2-6-21-14/h2-7,9-10,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJICERWNAGHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.